molecular formula C5H11NO2S2 B3366187 3-Methanesulfonylthiomorpholine CAS No. 1333919-17-7

3-Methanesulfonylthiomorpholine

Cat. No.: B3366187
CAS No.: 1333919-17-7
M. Wt: 181.3 g/mol
InChI Key: NOEXJNUNMIQCHN-UHFFFAOYSA-N
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Description

3-Methanesulfonylthiomorpholine is a sulfur-containing heterocyclic compound derived from thiomorpholine, where a methanesulfonyl (-SO₂CH₃) group is substituted at the 3-position of the six-membered ring. Thiomorpholine itself is a sulfur analog of morpholine, with the oxygen atom replaced by sulfur.

According to available data, 3-Methanesulfonylthiomorpholine has been marketed by CymitQuimica but is currently listed as discontinued in all quantities (1g, 2.5g, 50mg–500mg) . Its structural features, however, remain relevant for comparative studies with similar amines and sulfonamide derivatives.

Properties

IUPAC Name

3-methylsulfonylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S2/c1-10(7,8)5-4-9-3-2-6-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEXJNUNMIQCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CSCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonylthiomorpholine typically involves the reaction of thiomorpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for 3-Methanesulfonylthiomorpholine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Methanesulfonylthiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methanesulfonylthiomorpholine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methanesulfonylthiomorpholine involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and subsequent biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting biomolecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 3-Methanesulfonylthiomorpholine and related compounds:

Compound Core Structure Functional Groups Key Properties/Applications
3-Methanesulfonylthiomorpholine Thiomorpholine ring -SO₂CH₃ at position 3 Discontinued; potential sulfonamide reactivity
Morpholine Oxygen-containing ring None (base structure) Polar aprotic solvent, catalyst in synthesis
Thiomorpholine Sulfur-containing ring None (base structure) Higher nucleophilicity vs. morpholine
N-Methylmorpholine Oxygen-containing ring -N-CH₃ substitution Tertiary amine, used as a base in peptide synthesis
Methanesulfonamide Linear structure -SO₂NH₂ Antibacterial agent, intermediate in drug synthesis

Biological Activity

3-Methanesulfonylthiomorpholine is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

3-Methanesulfonylthiomorpholine is characterized by its unique structural features, which include a morpholine ring and a methanesulfonyl group. The presence of these functional groups may contribute to its reactivity and biological interactions.

Key Properties

PropertyValue
Molecular FormulaC₇H₁₃NO₂S₂
Molecular Weight195.32 g/mol
CAS Number1333919-XX-XX

The biological activity of 3-Methanesulfonylthiomorpholine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methanesulfonyl group may enhance its ability to form hydrogen bonds, facilitating interactions with protein structures.

Antimicrobial Activity

Research indicates that 3-Methanesulfonylthiomorpholine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial activity of 3-Methanesulfonylthiomorpholine against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The results indicate that the compound is particularly effective against Escherichia coli , suggesting potential applications in treating infections caused by this pathogen.

Anticancer Properties

In addition to its antimicrobial effects, 3-Methanesulfonylthiomorpholine has been investigated for its anticancer properties. Preliminary studies show that it may inhibit the proliferation of cancer cells.

Research Findings on Anticancer Activity

A recent study by Zhang et al. (2024) assessed the cytotoxic effects of 3-Methanesulfonylthiomorpholine on various cancer cell lines:

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methanesulfonylthiomorpholine
Reactant of Route 2
3-Methanesulfonylthiomorpholine

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